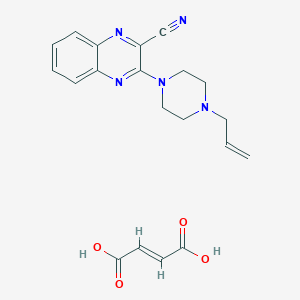

3-AQC

Description

BenchChem offers high-quality 3-AQC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-AQC including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H21N5O4 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile |

InChI |

InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

UHLVYEOCPBNJNA-WLHGVMLRSA-N |

Isomeric SMILES |

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of 6-AQC derivatization?

An In-depth Technical Guide to the Mechanism of 6-AQC Derivatization

For researchers, scientists, and drug development professionals, understanding the intricacies of analytical techniques is paramount. The derivatization of amino acids using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a cornerstone pre-column derivatization method for chromatographic analysis.[1] This guide elucidates the core mechanism, provides detailed experimental protocols, and presents quantitative data to facilitate its application in a laboratory setting.

Core Derivatization Mechanism

The primary application of AQC is the pre-column derivatization of amino acids to enable their separation and quantification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] The reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, is a highly reactive compound designed to tag primary and secondary amines, such as those found in amino acids.[2][3]

The reaction proceeds in a single, rapid step where the nucleophilic amino group of an amino acid attacks the carbonyl carbon of the AQC molecule.[2] This leads to the formation of a stable, fluorescent N-substituted urea derivative and the displacement of the N-hydroxysuccinimide (NHS) leaving group.[4] The resulting derivatized amino acids are significantly more hydrophobic, allowing for excellent separation on C18 columns.[2]

These derivatives are highly stable, with some studies showing no discernible degradation for up to a week at room temperature, which permits batch processing of samples or repeat analyses if necessary.[3][5]

Side Reactions and Byproducts

In a typical derivatization procedure, AQC is used in molar excess to ensure the complete reaction of all amino acids.[2] The excess AQC reagent is not inert and undergoes a slower hydrolysis reaction with water in the aqueous buffer, yielding 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and CO2.[5][6] The major fluorescent byproduct, AMQ, can then react with remaining AQC to form a bis-aminoquinoline urea.[6] Fortunately, these byproducts are chromatographically separable from the derivatized amino acids and do not interfere with their identification or quantification.[5][6]

Quantitative Data Summary

The efficiency and sensitivity of the AQC derivatization method are well-documented. The following table summarizes key quantitative parameters from various studies.

| Parameter | Value / Range | Notes |

| Reaction Time | Seconds to 15 minutes | The reaction with amino acids is rapid, often complete within seconds, though heating is used to ensure completion.[7] |

| Reaction Temperature | 40°C - 55°C | A common condition is 55°C for 10-15 minutes to ensure complete derivatization.[4] |

| Optimal pH Range | 8.2 - 10.0 | Excellent derivative yields are achieved within this alkaline pH range, typically using a borate buffer.[2] |

| Reagent Excess | 3x to 6x molar excess | A molar excess of AQC reagent is required for the complete derivatization of all amino acids in the sample.[2] |

| Derivative Stability | Stable for days to 1 week | The resulting urea derivatives are highly stable at room temperature, allowing for flexibility in analysis schedules.[3][5][8] |

| Detection Wavelengths | Excitation: 250 nmEmission: 395 nm | These wavelengths provide selective fluorescence detection with minimal interference from byproducts.[2][9] |

| Detection Limits | 40 - 800 fmol | The method is highly sensitive, with detection limits varying by the specific amino acid.[2] |

| Linearity | 2.5 - 200 µM | Excellent response linearity is demonstrated over a broad concentration range for hydrolysate amino acids.[2] |

Experimental Protocol

This section provides a generalized methodology for the pre-column derivatization of amino acids using AQC.

1. Reagent Preparation:

-

Borate Buffer (0.2 M, pH 8.8): Prepare a 0.2 M sodium borate buffer and adjust the pH to 8.8. This is the primary medium for the derivatization reaction.

-

AQC Reagent Solution: Dissolve the AQC reagent in a suitable solvent like acetonitrile to the desired concentration (e.g., 3 mg/mL). This solution should be prepared fresh.

2. Sample Preparation:

-

Ensure the amino acid sample is dissolved in a compatible solution. If the sample is in a strong acid (e.g., >0.1 N HCl from hydrolysis), it must be neutralized.[5]

-

For a typical reaction, a sample volume containing picomoles to nanomoles of amino acids is used.

3. Derivatization Reaction:

-

In a reaction vial, combine 60 µL of the borate buffer with 20 µL of the amino acid sample (or standard).[8]

-

Add 20 µL of the AQC reagent solution to the vial.[8]

-

Vortex the mixture immediately and thoroughly.

-

Heat the vial at 55°C for 10 minutes to ensure the reaction goes to completion.

4. Analysis:

-

After heating, the sample is ready for direct injection into an HPLC or UPLC system equipped with a C18 column and a fluorescence detector.[2]

-

No cleanup step is typically required, as the major byproducts do not interfere with the separation.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a highly reactive fluorescent tagging reagent. AQC is a cornerstone molecule for the pre-column derivatization of primary and secondary amines, most notably amino acids, enabling their sensitive and reproducible quantification by high-performance liquid chromatography (HPLC). This document details the multi-step synthesis of AQC, starting from the construction of the 6-aminoquinoline core, and provides detailed experimental protocols and quantitative data to support researchers in the fields of bioanalysis, proteomics, and drug development.

Overview of the AQC Synthesis Pathway

The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is a three-step process commencing with the synthesis of 6-nitroquinoline. This is achieved through the Skraup-Doebner-Von Miller reaction, a classic method for quinoline synthesis. The subsequent step involves the reduction of the nitro group to an amino group, yielding 6-aminoquinoline. The final step is the reaction of 6-aminoquinoline with a carbamoylating agent, disuccinimidyl carbonate (DSC), to produce the target molecule, AQC.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the AQC synthesis pathway. Please note that yields can vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of 6-Nitroquinoline via Skraup-Doebner-Von Miller Reaction

| Parameter | Value | Reference |

| Starting Material | p-Nitroaniline | [1] |

| Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., p-nitroaniline itself, arsenic acid) | [1][2] |

| Reaction Temperature | 145-170°C | [1] |

| Reaction Time | ~6 hours | [1] |

| Reported Yield | 14% (for a similar substrate) - can be low | [1] |

Table 2: Reduction of 6-Nitroquinoline to 6-Aminoquinoline

| Parameter | Value | Reference |

| Starting Material | 6-Nitroquinoline | [3][4] |

| Reducing Agent | Stannous chloride (SnCl₂) in HCl, or Raney Nickel with Hydrazine Hydrate | [3][4] |

| Solvent | Methanol (for SnCl₂), Ethanol/Dichloromethane (for Raney Ni) | [3][4] |

| Reaction Temperature | >50°C (for SnCl₂), 0°C to room temperature (for Raney Ni) | [3][4] |

| Reaction Time | Not specified | |

| Reported Yield | Not explicitly stated for the parent compound, but the reduction is generally efficient. |

Table 3: Synthesis of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

| Parameter | Value | Reference |

| Starting Material | 6-Aminoquinoline | [5] |

| Reagents | Disuccinimidyl carbonate (DSC), Triethylamine (TEA) | [5] |

| Solvent | Anhydrous Acetonitrile | [5] |

| Stoichiometry | Equimolar amounts of 6-aminoquinoline and TEA, with DSC added | [5] |

| Reaction Temperature | Room temperature | [5] |

| Reaction Time | Several hours | [5] |

| Reported Yield | Not explicitly quantified, but the product precipitates from the reaction mixture. | [5] |

Experimental Protocols

Step 1: Synthesis of 6-Nitroquinoline (Skraup-Doebner-Von Miller Reaction)

This procedure describes a general method for the synthesis of 6-nitroquinoline from p-nitroaniline.

Materials:

-

p-Nitroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., p-nitroaniline can act as its own oxidant, or arsenic acid can be used [Caution: highly toxic])

-

Standard laboratory glassware for organic synthesis under reflux

Procedure:

-

In a round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling.

-

To this mixture, add p-nitroaniline.

-

If a separate oxidizing agent is used, it is added at this stage.

-

The reaction mixture is heated cautiously to initiate the reaction. The reaction is exothermic and can be vigorous.

-

Once the initial exothermic reaction subsides, the mixture is heated to a temperature of 145-150°C and then maintained at 160-170°C for approximately 6 hours.[1]

-

After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 6-nitroquinoline is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 6-Aminoquinoline (Reduction of 6-Nitroquinoline)

This protocol outlines the reduction of 6-nitroquinoline to 6-aminoquinoline using stannous chloride.

Materials:

-

6-Nitroquinoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware

Procedure:

-

Dissolve 6-nitroquinoline in methanol in a round-bottom flask.

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the solution of 6-nitroquinoline with stirring.

-

The reaction mixture is heated to over 50°C and stirred until the reaction is complete (monitored by TLC).[4]

-

After cooling, the mixture is carefully neutralized with a concentrated solution of sodium hydroxide to precipitate the crude 6-aminoquinoline.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 6-aminoquinoline can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

This procedure describes the final step in the synthesis of AQC from 6-aminoquinoline.[5]

Materials:

-

6-Aminoquinoline

-

Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA), anhydrous

-

Acetonitrile, anhydrous

-

Anhydrous diethyl ether

-

Inert atmosphere (Argon or Nitrogen gas)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 6-aminoquinoline in anhydrous acetonitrile.

-

To this solution, add an equimolar amount of anhydrous triethylamine.

-

In a separate flask, prepare a solution of disuccinimidyl carbonate in anhydrous acetonitrile.

-

Slowly add the DSC solution dropwise to the 6-aminoquinoline solution at room temperature with constant stirring.

-

The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the precipitated AQC product is collected by vacuum filtration.

-

The collected solid is washed sequentially with anhydrous acetonitrile and anhydrous diethyl ether to remove unreacted starting materials and byproducts.

-

The final product, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is dried under vacuum to yield a stable, off-white to pale yellow powder.

Mandatory Visualizations

Synthesis Pathway of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

Caption: Overall synthesis pathway of AQC from p-nitroaniline.

Experimental Workflow for AQC Synthesis (Final Step)

Caption: Experimental workflow for the synthesis of AQC from 6-aminoquinoline.

Logical Relationship of AQC Derivatization for Amino Acid Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC), a pivotal reagent in the field of analytical biochemistry. AQC is a highly reactive fluorescent tagging molecule primarily used for the pre-column derivatization of primary and secondary amino acids, enabling sensitive and reproducible quantification by High-Performance Liquid Chromatography (HPLC).[1] Its development marked a significant advancement over previous reagents by offering superior stability of derivatives and the ability to react with secondary amines like proline.[1]

Chemical Properties and Structure

6-AQC is an amine-reactive, fluorogenic dye.[2] While the reagent itself is not fluorescent, it covalently bonds with primary and secondary amines to yield highly fluorescent and stable derivatives.[2][3] This reaction forms the basis of the popular AccQ-Tag™ method developed by Waters Corporation for amino acid analysis.[4][5]

Table 1: Physicochemical Properties of 6-AQC

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) N-quinolin-6-ylcarbamate | [2][6] |

| Synonyms | AQC, AccQ.Fluor, 6-Aminoquinolyl-N-hydroxysuccinimidylcarbamate | [6] |

| CAS Number | 148757-94-2 | [2][3][6] |

| Molecular Formula | C₁₄H₁₁N₃O₄ | [2][6] |

| Molecular Weight | 285.26 g/mol | [2][6][7] |

| Melting Point | 180 °C | [8] |

| Appearance | Off-white to pale yellow powder |[1] |

Table 2: Spectral Properties of AQC-Amino Acid Derivatives

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Fluorescence Excitation | 250 | [2] |

| Fluorescence Emission | 395 | [2] |

| UV Detection | 254 |[9] |

Mechanism of Derivatization

AQC is an N-hydroxysuccinimide (NHS) ester-activated carbamate. The derivatization reaction is a rapid and efficient process where the primary or secondary amine of an amino acid nucleophilically attacks the carbonyl carbon of the AQC molecule. This results in the formation of a stable, fluorescent N-substituted urea derivative and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][10] The reaction is typically carried out in a borate buffer at a slightly alkaline pH (e.g., pH 8.8) to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[1] Excess AQC reagent is hydrolyzed to 6-aminoquinoline (AMQ), which, along with the NHS byproduct, does not interfere with the chromatographic analysis of the derivatized amino acids.[1]

Caption: Derivatization reaction of 6-AQC with an amino acid.

Experimental Protocols

The primary application of 6-AQC is in pre-column derivatization for RP-HPLC.[1] Below is a generalized protocol for the analysis of amino acids in a protein hydrolysate sample.

1. Sample Preparation (Hydrolysis)

-

Protein samples must first be hydrolyzed to release free amino acids. This is typically achieved by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) under vacuum.

-

After hydrolysis, the acid must be thoroughly removed, often by vacuum centrifugation.

-

The dried hydrolysate is reconstituted in a suitable buffer.

2. Derivatization Protocol This protocol is based on standard methodologies.[1][9]

-

Reconstitution: Prepare the AQC reagent solution (e.g., 3 mg/mL) in anhydrous acetonitrile.[1]

-

Buffering: To 10 µL of the amino acid sample or standard, add 70 µL of 0.2 M borate buffer (pH 8.8). Vortex the mixture.[1]

-

Reaction: Add 20 µL of the AQC reagent solution to the buffered sample. Immediately vortex for 30 seconds.[1]

-

Incubation: Heat the reaction mixture at 55°C for 10 minutes to ensure complete derivatization.[1] The resulting derivatives are exceptionally stable.[1]

-

The sample is now ready for HPLC analysis.

3. HPLC Analysis

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector is required.[1]

-

Separation: The AQC-amino acid derivatives are separated using a gradient elution. A typical mobile phase system consists of an aqueous buffer (e.g., acetate or formate) as Eluent A and an organic solvent like acetonitrile as Eluent B.[1][9]

-

Detection: The derivatives are monitored by a fluorescence detector with excitation set to ~250 nm and emission to ~395 nm.[2] Alternatively, UV detection at 254 nm can be used.[9]

-

Quantification: The concentration of each amino acid is determined by comparing the peak area from the sample to those from known standards. The method provides excellent quantitative performance, with recovery typically in the 90-110% range.[1]

Caption: Standard experimental workflow for amino acid analysis using 6-AQC.

Conclusion

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a robust and reliable reagent for the quantitative analysis of amino acids.[1] Its key advantages—including rapid reaction with both primary and secondary amines, exceptional stability of the derivatives, and the high fluorescence signal—have established it as an essential tool for researchers in protein characterization, cell culture media analysis, food science, and clinical diagnostics.[1][4] The straightforward derivatization protocol and compatibility with standard HPLC systems make it an accessible yet powerful method for sensitive and accurate amino acid analysis.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. waters.com [waters.com]

- 6. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | C14H11N3O4 | CID 2762553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | 148757-94-2 [sigmaaldrich.com]

- 8. chemos.de [chemos.de]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Fluorescence Characteristics of AQC-Derivatized Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence characteristics of amino acids derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). AQC is a highly reactive fluorescent tagging reagent widely used for the pre-column derivatization of primary and secondary amino acids, enabling their sensitive quantification by high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC). This guide provides detailed methodologies, quantitative data, and visual representations of the underlying processes to aid researchers in the application and understanding of this powerful analytical technique.

Introduction to AQC Derivatization

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a fluorogenic reagent that, while not fluorescent itself, reacts with the primary and secondary amine groups of amino acids to form highly stable and fluorescent urea derivatives.[1] This derivatization imparts a fluorescent tag to the amino acids, allowing for their detection at very low concentrations. The reaction is rapid and proceeds efficiently under alkaline conditions.[2] A key advantage of AQC is its ability to react with both primary and secondary amines, including proline and hydroxyproline, making it a comprehensive tool for amino acid analysis.[3] The resulting derivatives are stable for several days, which facilitates batch processing of samples.

Fluorescence Properties of AQC-Derivatized Amino Acids

The AQC derivatives of amino acids exhibit distinct fluorescence properties that are central to their analytical utility. The fluorophore responsible for the fluorescence is the 6-aminoquinoline moiety that becomes attached to the amino acid.

Excitation and Emission Spectra:

AQC-derivatized amino acids typically have a fluorescence excitation maximum around 250 nm and an emission maximum at approximately 395 nm.[1][2] Some studies also report successful excitation at 248 nm or 254 nm.[2][4] This allows for selective detection with minimal interference from the major fluorescent by-product of the reaction, 6-aminoquinoline (AMQ).[5]

Fluorescence Quantum Yields and Lifetimes:

Fluorescence Quenching in Aromatic Amino Acids:

A significant consideration in the fluorescence analysis of AQC-derivatized amino acids is the phenomenon of fluorescence quenching, which is particularly pronounced for tryptophan and to a lesser extent, tyrosine.

-

Tryptophan: The AQC derivative of tryptophan exhibits significantly reduced fluorescence intensity, a phenomenon attributed to intramolecular fluorescence quenching.[4] This quenching is so effective that fluorescence detection of AQC-tryptophan can be challenging, leading to a poor limit of detection.[4] For accurate quantification of tryptophan in a mixture of AQC-derivatized amino acids, UV detection is often employed.[6] The mechanism of this quenching is complex and may involve interactions between the indole ring of tryptophan and the attached 6-aminoquinoline fluorophore.[7][8][9]

-

Tyrosine: AQC-derivatized tyrosine can also experience intramolecular fluorescence quenching, although generally to a lesser degree than tryptophan.[4] The phenolic side chain of tyrosine can influence the local environment of the fluorophore, potentially leading to a decrease in fluorescence intensity.[1][10]

Due to these quenching effects, it is crucial for researchers to be aware that the fluorescence response is not uniform across all amino acids. This has implications for the accurate quantification of amino acid mixtures.

Data Presentation

The following tables summarize the key quantitative data related to the fluorescence characteristics and analytical performance of AQC-derivatized amino acids.

Table 1: Spectroscopic Properties of AQC-Derivatized Amino Acids

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ~250 nm (also reported at 248 nm, 254 nm) | [1][2][4] |

| Emission Wavelength (λem) | ~395 nm | [1][2] |

| Fluorescence Intensity Notes | ||

| Tryptophan (Trp) | Significantly quenched; UV detection recommended for quantification. | [4][6] |

| Tyrosine (Tyr) | May exhibit some intramolecular fluorescence quenching. | [4] |

| Other Amino Acids | Generally exhibit good fluorescence, but relative intensities may vary. | [3] |

Table 2: Reported Limits of Detection (LOD) and Quantitation (LOQ) for AQC-Derivatized Amino Acids using Fluorescence Detection

| Amino Acid(s) | LOD (µM) | LOQ (µM) | Reference(s) |

| 19 Amino Acids (Collagen Hydrolysate) | 0.05 - 0.23 | 0.07 - 0.76 | [3] |

| Phenylalanine | 40 fmol (on-column) | - | |

| Cystine | 800 fmol (on-column) | - | |

| 17 Amino Acids (general) | In the lower pmol range (on-column) | - | [5] |

Note: LOD and LOQ values are dependent on the specific instrumentation and chromatographic conditions used.

Experimental Protocols

The following are detailed methodologies for the derivatization of amino acids with AQC and their subsequent analysis by HPLC with fluorescence detection.

Protocol 1: AQC Derivatization of Amino Acid Standards and Samples

Materials:

-

Amino acid standards or sample hydrolysate

-

AQC reagent solution (e.g., 3 mg/mL in anhydrous acetonitrile)

-

Borate buffer (0.2 M, pH 8.8)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Sample Preparation:

-

For protein or peptide samples, perform acid hydrolysis to liberate free amino acids.

-

Ensure the final sample is dissolved in a suitable solvent (e.g., 0.1 M HCl).

-

-

Derivatization Reaction:

-

In a microcentrifuge tube or HPLC vial, combine 70 µL of 0.2 M borate buffer (pH 8.8) with 10 µL of the amino acid standard or sample.

-

Vortex briefly to mix.

-

Add 20 µL of the AQC reagent solution.

-

Vortex immediately and thoroughly to ensure complete mixing.

-

The reaction is very rapid and proceeds to completion within minutes at room temperature.

-

-

Sample for Injection:

-

The derivatized sample can be injected directly into the HPLC system.

-

Alternatively, it can be diluted with the initial mobile phase if the concentration is too high.

-

Protocol 2: HPLC Analysis of AQC-Derivatized Amino Acids

Instrumentation and Columns:

-

HPLC or UPLC system equipped with a fluorescence detector.

-

Reversed-phase C18 column (e.g., Waters AccQ•Tag column).

Mobile Phases:

-

Mobile Phase A: An aqueous buffer, for example, 140 mM sodium acetate with 17 mM triethylamine, adjusted to pH 5.05.

-

Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min for standard HPLC.

-

Column Temperature: Often maintained at 37°C to ensure reproducible retention times.

-

Injection Volume: 5-20 µL, depending on the sample concentration and sensitivity requirements.

-

Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is used to separate the derivatized amino acids. A typical gradient might start at 100% A, ramp to 60% B over 30-40 minutes. The exact gradient profile should be optimized for the specific column and amino acid mixture.

-

Fluorescence Detection:

-

Excitation Wavelength: 250 nm

-

Emission Wavelength: 395 nm

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes in the analysis of AQC-derivatized amino acids.

Caption: Chemical reaction of AQC with an amino acid.

Caption: Workflow for AQC-based amino acid analysis.

Caption: Simplified Jablonski diagram for AQC derivatives.

References

- 1. Fluorescence properties of the three tyrosine residues in the ribose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

An In-depth Technical Guide to the Stability and Storage of 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC) Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC), a widely used pre-column derivatization reagent for the sensitive fluorescent detection of primary and secondary amines, particularly amino acids. Proper handling and storage of 6-AQC are critical for ensuring the accuracy, reproducibility, and reliability of analytical results in research, quality control, and drug development settings.

Chemical Properties and Stability Profile of 6-AQC

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a reactive chemical that is sensitive to environmental factors. Its stability is influenced by temperature, moisture, and light. The primary degradation pathway for 6-AQC in the presence of nucleophiles, such as water, is hydrolysis.

The N-hydroxysuccinimidyl (NHS) ester group of 6-AQC is an excellent leaving group, facilitating its reaction with amines. However, this reactivity also makes the molecule susceptible to hydrolysis, where a water molecule attacks the carbonyl group of the NHS ester, leading to the formation of 6-aminoquinoline (AMQ) and N-hydroxysuccinimide (NHS). While the hydrolysis of excess 6-AQC is a much slower reaction compared to its reaction with primary and secondary amino acids, improper storage and handling can lead to premature degradation of the reagent, resulting in decreased derivatization efficiency and inaccurate quantification.[1]

Storage Recommendations for 6-AQC Reagent

To maintain the integrity and performance of the 6-AQC reagent, it is imperative to adhere to the following storage guidelines for both the solid and solution forms.

Solid 6-AQC Reagent

The solid form of 6-AQC is relatively stable when stored under appropriate conditions.

Table 1: Recommended Storage Conditions for Solid 6-AQC Reagent

| Parameter | Recommendation | Rationale |

| Temperature | 4°C or -20°C | Minimizes thermal degradation. |

| Atmosphere | Sealed under an inert gas (e.g., argon or nitrogen) | Protects from moisture and atmospheric contaminants. |

| Light | Protected from light (e.g., in an amber vial) | Prevents potential photodegradation. |

| Duration | Up to the expiration date provided by the manufacturer. | Ensures optimal performance. |

6-AQC Reagent Solutions

The stability of 6-AQC in solution is dependent on the solvent, concentration, and storage conditions.

Table 2: Recommended Storage Conditions for 6-AQC Reagent Solutions

| Solvent | Concentration | Storage Temperature | Stability |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Stock Solution (e.g., 10 mM) | -20°C | Up to 1 month[2] |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Stock Solution (e.g., 10 mM) | -80°C | Up to 6 months[2] |

| Anhydrous Acetonitrile | Derivatization Reagent (e.g., 3 mg/mL) | Refrigerated and protected from light | Several days |

| Anhydrous Acetonitrile | Derivatization Reagent | Room temperature in a desiccator | Up to 1 week[3] |

Note: It is crucial to use anhydrous solvents to minimize hydrolysis of the 6-AQC reagent. The presence of water in the solvent will significantly reduce the stability of the reagent solution.[4]

Experimental Protocols

Preparation of 6-AQC Derivatization Reagent

This protocol describes the preparation of the 6-AQC derivatization reagent for use in amino acid analysis.

Materials:

-

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) powder

-

Anhydrous acetonitrile (ACN)

-

Vortex mixer

-

Heating block (optional)

Procedure:

-

Allow the vial of AQC powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Tap the vial to ensure all the powder is at the bottom.

-

Add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 3 mg/mL).[5]

-

Immediately cap the vial and vortex for at least 10 seconds to dissolve the powder.[3]

-

If necessary, gently heat the solution on a heating block (not exceeding 55°C) and vortex intermittently until the powder is completely dissolved. Do not heat for longer than 15 minutes.[3]

-

The reconstituted reagent is now ready for use in the derivatization reaction.

Stability-Indicating HPLC Method for 6-AQC

A stability-indicating high-performance liquid chromatography (HPLC) method can be used to assess the purity of the 6-AQC reagent and to monitor its degradation over time. This method should be capable of separating the intact 6-AQC from its potential degradation products, primarily 6-aminoquinoline (AMQ).

Table 3: Example of a Stability-Indicating HPLC Method for 6-AQC

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6] |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid). For example, a 20:80 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 30°C[6] |

| Detection | UV at 254 nm or 280 nm[6][7] |

| Injection Volume | 10 µL[6] |

Method Validation: The stability-indicating method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate that the method can effectively separate 6-AQC from its degradation products generated under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[8][9][10]

Visualizations

Logical Workflow for 6-AQC Handling and Stability Assessment

Caption: Workflow for handling, storing, and assessing the stability of 6-AQC reagent.

Degradation Pathway of 6-AQC

Caption: Primary degradation (hydrolysis) and derivatization pathways of 6-AQC.

Conclusion

The stability of the 6-AQC reagent is paramount for achieving accurate and reproducible results in the analysis of amino acids and other primary and secondary amines. By adhering to the recommended storage conditions for both the solid reagent and its solutions, and by implementing appropriate handling procedures, researchers can minimize reagent degradation and ensure the integrity of their analytical data. The use of a validated stability-indicating HPLC method is also recommended for quality control and to confirm the suitability of the reagent, particularly for critical applications in drug development and scientific research.

References

- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. help.waters.com [help.waters.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

- 8. biopharminternational.com [biopharminternational.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Pivotal Advancement in Amino Acid Analysis: The Discovery and History of AQC

The advent of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in 1993 marked a significant leap forward in the field of amino acid analysis. This fluorescent tagging molecule, introduced by Steven A. Cohen and Dennis P. Michaud, addressed many of the limitations of existing derivatizing agents, offering researchers a more robust, sensitive, and efficient method for quantifying amino acids.[1][2] AQC's ability to react with both primary and secondary amines, coupled with the exceptional stability of its derivatives, has solidified its position as an indispensable tool in proteomics, metabolomics, drug development, and clinical diagnostics.[1][3]

Prior to AQC, researchers relied on reagents like o-phthalaldehyde (OPA) and 9-fluorenyl-methoxycarbonyl chloride (Fmoc).[1] While useful, these compounds had drawbacks. OPA, for instance, does not react with secondary amines like proline and hydroxyproline, and its derivatives can be unstable. Fmoc, on the other hand, can be less sensitive and the derivatization process more complex. AQC was engineered to overcome these challenges, providing a straightforward, single-step derivatization that proceeds efficiently over a broad pH range.[1][4] The resulting fluorescent urea derivatives are highly stable, allowing for automated analysis and even sample storage after derivatization.[1]

Chemical Properties and Reaction Mechanism

AQC is a fluorogenic amine-labeling dye.[5] While not fluorescent itself, it covalently reacts with the amino group of an amino acid to form a stable, highly fluorescent N-substituted urea derivative.[1] This reaction is rapid and typically carried out in a borate buffer at a slightly alkaline pH.[1] A key feature of this process is that the excess AQC hydrolyzes to 6-aminoquinoline (AMQ), a byproduct that does not interfere with the analysis of the derivatized amino acids.[1][4]

The fluorescent nature of the AQC tag allows for the detection of amino acids at the femtomole level, providing exceptional sensitivity.[1][4] The derivatives have a fluorescence excitation maximum at 250 nm and an emission maximum at 395 nm.[3][4][5]

Synthesis of AQC

The synthesis of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate is a multi-step process that begins with the nitration of quinoline. The resulting 6-nitroquinoline is then reduced to form 6-aminoquinoline (AMQ). Subsequently, AMQ is reacted with phosgene to produce 6-quinolyl isocyanate. In the final step, the isocyanate is reacted with N-hydroxysuccinimide (NHS) to yield the stable, off-white to pale yellow powder of AQC.[1]

Below is a simplified schematic of the AQC synthesis pathway.

Experimental Protocols

The primary application of AQC is the pre-column derivatization of amino acids for their subsequent separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or ultraviolet detection.[1]

Derivatization Protocol

A typical derivatization procedure involves the following steps:

-

Sample Preparation: Protein or peptide samples are first hydrolyzed to release free amino acids. Biological fluids may require deproteinization.[1]

-

Buffering: To a 10 µL aliquot of the amino acid standard or sample in a microcentrifuge tube, 70 µL of a borate buffer (e.g., 0.2 M, pH 8.8) is added.[1] The mixture is then thoroughly vortexed.

-

Derivatization: 20 µL of the AQC reagent solution (typically 3 mg/mL in acetonitrile) is added to the buffered sample.[1]

-

Incubation: The reaction mixture is vortexed immediately and incubated at room temperature for a short period, often as brief as one minute, to ensure complete derivatization.[6] For some applications, a heating step at 50-55°C for 10 minutes may be employed.[6]

The following diagram illustrates the general experimental workflow for AQC derivatization and analysis.

HPLC Analysis Conditions

The separation of AQC-derivatized amino acids is typically achieved using a C18 reversed-phase column.[4] A gradient elution system is employed, commonly using a two-buffer system.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Waters AccQ•Tag column, 3.9 x 150 mm)[3] |

| Mobile Phase A | Aqueous acetate-phosphate buffer[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | Approximately 1.0 mL/min for HPLC[3] |

| Detection | Fluorescence detector with excitation at 250 nm and emission at 395 nm[3][4] |

| Run Time | Complete resolution of derivatized amino acids can be achieved in less than 35 minutes.[4] |

Quantitative Performance Data

The AQC derivatization method exhibits excellent quantitative performance, making it suitable for a wide range of applications.

| Performance Metric | Value/Range | Reference |

| Reaction pH Range | 8.2 - 10.0 | [4] |

| Derivative Stability | Stable for up to one week at room temperature. | [3] |

| Linearity (R²) for amino acids | > 0.998 | [7] |

| Concentration Range for Linearity | 2.5 - 200 µM | [4] |

| Detection Limits | 40 fmol (for phenylalanine) to 800 fmol (for cystine) | [4] |

| Recovery | 95% - 106% | [7] |

Advantages and Applications

The key advantages of AQC over other derivatizing agents include its ability to react with both primary and secondary amines, the exceptional stability of the resulting derivatives, and the high sensitivity of detection.[1] The reaction is also highly tolerant of common buffer salts and detergents.[4]

These attributes have led to the widespread adoption of AQC in various fields:

-

Biopharmaceutical Development: AQC is used for the amino acid analysis of therapeutic proteins and peptides to ensure proper composition, concentration, and stability, which is a critical quality control step.[3]

-

Clinical Diagnostics: The method is employed for the diagnosis of metabolic diseases by analyzing amino acid profiles in biological fluids.[3][7]

-

Food Science: AQC is used to determine the amino acid composition of food products, such as vinegars and feed grains.[6][8]

-

Proteomics and Metabolomics Research: AQC facilitates the accurate quantification of amino acids in complex biological samples, contributing to a deeper understanding of biological systems.[3]

The following diagram illustrates the logical relationship between the properties of AQC and its applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of a Fluorescent Derivatizing Reagent, 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate, and Its Application for the Analysis of Hydrolysate Amino Acids via High-Performance Liquid Chromatography | Scilit [scilit.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the 6-AQC Reaction with Primary and Secondary Amines

This technical guide provides a comprehensive overview of the reaction between 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) and primary and secondary amines. 6-AQC is a widely utilized pre-column derivatization reagent in analytical chemistry, particularly for the analysis of amino acids and other biogenic amines. Its reaction with both primary and secondary amines is a simple, rapid, and straightforward process that yields highly stable and fluorescent urea derivatives, making it an ideal choice for sensitive and reproducible quantification by liquid chromatography.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who employ or are considering this derivatization chemistry in their analytical workflows.

Core Reaction Mechanism

The derivatization of primary and secondary amines with 6-AQC is a nucleophilic substitution reaction. The amino group of the analyte acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimidyl (NHS) ester group of the 6-AQC molecule. This results in the formation of a stable, highly fluorescent N-hydroxy-succinimidyl-carbamoyl derivative and the release of N-hydroxysuccinimide as a byproduct. The reaction proceeds rapidly under alkaline conditions, typically at a pH between 8.8 and 9.3.[4]

Excess 6-AQC reagent is hydrolyzed in the aqueous reaction medium to form 6-aminoquinoline (AMQ), N-hydroxysuccinimide, and carbon dioxide.[3] The AMQ can then react with any remaining 6-AQC to form a stable bis-aminoquinoline urea. These byproducts are chromatographically well-resolved from the derivatized analytes and do not interfere with their quantification.[3] The stability of the 6-AQC derivatives is a significant advantage, as they can be stored at room temperature for up to a week without any discernible loss in response, allowing for batch processing and re-analysis if necessary.[2]

Data Presentation

The reaction of 6-AQC with primary and secondary amines is widely reported as being quantitative and highly reproducible. While comprehensive tables of absolute derivatization yields for a wide range of amines are not commonly published, the performance of the method is well-documented through validation metrics such as reproducibility (precision), linearity, and sensitivity (limits of detection and quantification).

Reproducibility of 6-AQC Derivatization and Analysis

The high reproducibility of the 6-AQC derivatization and subsequent analysis is a key advantage of this method. The following table summarizes the reported relative standard deviations (%RSD) for peak areas and retention times from various studies, demonstrating the consistency of the entire analytical process.

| Analyte Type | Number of Analytes | %RSD for Peak Area | %RSD for Retention Time | Reference |

| Amino Acids | 17 | 0.2 - 0.6 | Not Reported | [5] |

| Amino Acids | 38 | 0.19 - 7.47 | < 2.0 | [1] |

| Amino Acids & Biogenic Amines | 33 | Not Reported | Not Reported | [6] |

| Amino Acids | 17 | 1.1 - 4.0 | Not Reported | [1] |

| Amino Acids | Not Specified | 1 - 2 | Not Reported | [2] |

Linearity and Sensitivity

The 6-AQC derivatization method exhibits excellent linearity over a wide concentration range, enabling accurate quantification. The sensitivity of the method allows for the detection of low levels of amines.

| Analyte Type | Concentration Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Amino Acids | 1 - 500 µM | > 0.995 | Not Reported | Not Reported | [5] |

| Amino Acids | 3 x 10⁻³ - 25 pmol/µL | > 0.99 | As low as 1.65 fmol | Not Reported | [7] |

| Amino Acids & Biogenic Amines | 2.5 - 15 µmol/L | Not Reported | Varies by analyte | Varies by analyte | [3] |

| Amino Acids | 2-20 and 800 µM | Not Reported | Not Reported | Not Reported | [8] |

Experimental Protocols

The following are detailed methodologies for the derivatization of primary and secondary amines using 6-AQC, based on commonly cited experimental procedures, including the Waters AccQ•Tag™ Ultra chemistry.

Reagent Preparation

-

6-AQC Reagent Solution: The 6-AQC reagent is typically supplied as a lyophilized powder and is reconstituted in a suitable organic solvent, such as anhydrous acetonitrile, to a concentration of approximately 3 mg/mL. The reconstituted reagent should be protected from moisture and can be stored in a desiccator at room temperature for up to one week.

-

Borate Buffer (0.2 M, pH 8.8): Dissolve an appropriate amount of sodium borate decahydrate in HPLC-grade water to a final concentration of 0.2 M. Adjust the pH to 8.8 with a suitable acid or base (e.g., boric acid or sodium hydroxide).

-

Ammonium Acetate Buffer (50 mM, pH 9.3): For mass spectrometry applications where a volatile buffer is preferred, dissolve an appropriate amount of ammonium acetate in HPLC-grade water to a final concentration of 50 mM. Adjust the pH to 9.3 with ammonium hydroxide.

Standard Derivatization Protocol

This protocol is suitable for the derivatization of amino acid standards and samples.

-

Sample Preparation: Ensure the sample containing the primary or secondary amines is in an aqueous solution. If the sample is acidic, it may need to be neutralized.

-

Aliquot Sample: In a microcentrifuge tube or an autosampler vial, add 10 µL of the sample or standard solution.

-

Add Buffer: To the sample, add 70 µL of the 0.2 M borate buffer (pH 8.8).

-

Add 6-AQC Reagent: Add 20 µL of the reconstituted 6-AQC reagent solution to the mixture.

-

Vortex: Immediately cap the vial and vortex for several seconds to ensure thorough mixing.

-

Incubate at Room Temperature: Let the reaction mixture stand at room temperature for 1 minute.

-

Heat: Transfer the vial to a heating block pre-heated to 55°C and incubate for 10 minutes. This step ensures the complete derivatization of all amines.

-

Cool and Analyze: After heating, allow the sample to cool to room temperature. The derivatized sample is now ready for analysis by HPLC or UPLC.

Protocol for Samples Requiring Protein Precipitation

For biological samples such as plasma or serum, a protein precipitation step is necessary prior to derivatization.

-

Sample Aliquot: In a microcentrifuge tube, add 10 µL of the biological sample.

-

Protein Precipitation: Add 40 µL of cold isopropanol containing 1% formic acid. Vortex to mix.

-

Incubate: Incubate the mixture at -20°C for 20 minutes.

-

Centrifuge: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer 10 µL of the clear supernatant to a new vial for derivatization.

-

Derivatization: Proceed with the standard derivatization protocol described above (steps 3-8).

Conclusion

The reaction of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate with primary and secondary amines is a robust and reliable method for the derivatization of these compounds for analysis by liquid chromatography. The reaction is rapid, proceeds with high efficiency, and produces exceptionally stable derivatives. The well-established protocols and the commercial availability of reagents in kit form, such as the Waters AccQ•Tag™ Ultra system, make this a highly accessible and reproducible technique for researchers in various fields, including proteomics, metabolomics, and pharmaceutical analysis. The quantitative data, demonstrated by the high precision and linearity of the method, underscore its suitability for accurate and sensitive quantification of amino acids and other biogenic amines in a wide range of sample matrices.

References

- 1. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymeric 6-aminoquinoline, an activated carbamate reagent for derivatization of amines and amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Understanding the role of borate buffer in AQC derivatization

An In-depth Technical Guide to the Role of Borate Buffer in AQC Derivatization

For researchers, scientists, and drug development professionals engaged in amino acid analysis, pre-column derivatization is a critical step to enhance the detectability and chromatographic retention of these highly polar analytes. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has become a prominent method due to its rapid reaction with both primary and secondary amino acids and the high stability of the resulting derivatives.[1][2][3][4] Central to the success of this derivatization is the use of a borate buffer, which plays a multifaceted role in ensuring the reaction proceeds efficiently and reproducibly. This guide provides a detailed examination of the function of borate buffer in the AQC derivatization process, supported by quantitative data, experimental protocols, and workflow visualizations.

The Core Function of Borate Buffer: pH Optimization

The primary role of the borate buffer in AQC derivatization is to maintain an optimal alkaline pH environment for the reaction.[1] The reaction between AQC and the amino groups of amino acids is highly pH-dependent. A basic medium is required to ensure that the amino groups are deprotonated and thus sufficiently nucleophilic to attack the AQC reagent.

The optimal pH for AQC derivatization lies in the range of 8.2 to 10.1. If the pH of the reaction mixture falls below 8.2, the derivatization will be incomplete, with acidic amino acids being particularly affected. Conversely, a pH that is too high can lead to an increased rate of hydrolysis of the AQC reagent, reducing the yield of the desired derivatized amino acids. The borate buffer system provides the necessary buffering capacity to resist pH changes upon the addition of the sample, which may be acidic, thereby ensuring a stable and optimal reaction environment.

Stability of AQC Derivatives

In addition to facilitating the reaction, the borate buffer environment contributes to the stability of the formed AQC-amino acid derivatives. These derivatives are known to be highly stable for extended periods, allowing for flexibility in sample processing and analysis.[2][5] Studies have shown that the derivatives can be stable for days at room temperature, which is advantageous for batch processing or if repeat analyses are required.[2]

Considerations for Mass Spectrometry

While borate buffer is ideal for UV and fluorescence detection, its non-volatile nature presents a challenge for applications involving electrospray ionization mass spectrometry (ESI-MS). Borate salts can cause significant ion suppression and contaminate the MS ion source.[5][6] For LC-MS/MS applications, alternative volatile buffers such as ammonium acetate have been explored to circumvent these issues, although this may require re-optimization of the derivatization conditions.[5]

Quantitative Data for AQC Derivatization with Borate Buffer

The following table summarizes the key quantitative parameters for successful AQC derivatization of amino acids using a borate buffer system.

| Parameter | Value/Range | Notes | Source(s) |

| Optimal pH Range | 8.2 - 10.1 | A pH of 8.8 is commonly recommended. | [7] |

| Borate Buffer Concentration | 0.2 M - 0.4 M | The concentration should be sufficient to buffer the sample. | [2][7] |

| Reaction Temperature | Room Temperature or 55 °C | A heating step accelerates the conversion of a tyrosine side-product. | [1] |

| Reaction Time | < 1 minute (derivatization) | The derivatization reaction is very fast. | [7] |

| 10 minutes (heating step) | The subsequent heating step ensures complete reaction for tyrosine. | [1] | |

| Typical Reagent Ratio | 10 µL Sample : 70 µL Borate Buffer : 20 µL AQC Reagent | This ratio can be scaled as needed. | [1][7] |

| Derivative Stability | Stable for several days at room temperature. | Allows for automated batch processing and re-analysis. | [2][5] |

Detailed Experimental Protocol for AQC Derivatization

This protocol is a generalized procedure based on commonly cited methodologies. It is recommended to consult the specific instructions provided with your AQC derivatization kit.

Materials:

-

Amino acid standards or sample

-

Borate Buffer (e.g., 0.2 M, pH 8.8)

-

AQC Derivatizing Reagent (dissolved in acetonitrile)

-

High-purity water

-

Reaction vials (e.g., HPLC vials with inserts)

-

Pipettes

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Sample Preparation: If your sample is in a highly acidic solution (e.g., >0.1 N HCl), it must be neutralized with an appropriate amount of NaOH before proceeding.

-

Aliquot Sample and Buffer: In a reaction vial, add 70 µL of borate buffer.[1][7]

-

Add 10 µL of your amino acid sample or standard to the vial containing the borate buffer.[1][7]

-

Vortex: Mix the sample and buffer solution thoroughly using a vortex mixer.

-

Add AQC Reagent: Add 20 µL of the AQC derivatizing reagent to the vial.[1][7]

-

Immediate Vortexing: Immediately and thoroughly mix the solution using a vortex mixer to ensure complete derivatization of all amino acids.[1]

-

Heating Step: Place the vial in a heating block or water bath set to 55°C for 10 minutes.[1] This step helps to convert a minor tyrosine side-product to the desired mono-derivatized form.[1]

-

Cooling: After heating, allow the vial to cool to room temperature.

-

Analysis: The derivatized sample is now ready for injection into the HPLC or UPLC system for analysis. The derivatives can be detected by fluorescence (excitation at 250 nm, emission at 395 nm) or UV (254 nm).[7]

Visualizations

The following diagrams illustrate the key processes and relationships in AQC derivatization with borate buffer.

Caption: Workflow for AQC derivatization of amino acids.

Caption: The functional role of borate buffer in AQC derivatization.

References

- 1. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 2. lcms.cz [lcms.cz]

- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of three buffer solutions for amino acid derivatization and following analysis by liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC): A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (6-AQC), a reactive fluorescent tagging molecule widely used for the pre-column derivatization of primary and secondary amines, particularly amino acids, for sensitive quantification by high-performance liquid chromatography (HPLC). Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

6-AQC is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. While not classified as acutely toxic, carcinogenic, mutagenic, or a reproductive toxicant, it poses significant irritation hazards.[1]

Table 1: Hazard Classification for 6-AQC

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-AQC is essential for safe handling and storage.

Table 2: Physicochemical Data for 6-AQC

| Property | Value |

| Chemical Formula | C₁₄H₁₁N₃O₄ |

| Molecular Weight | 285.26 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | >180°C (decomposes) |

| Solubility | Soluble in DMSO (approx. 5 mg/ml) and DMF (approx. 1 mg/ml). Sparingly soluble in aqueous buffers. |

| Stability | Hygroscopic and moisture-sensitive. Store under inert gas. Stable for ≥ 4 years when stored at -20°C.[1] |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) guidelines is mandatory when working with 6-AQC in both solid and solution forms.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation. |

| Eye/Face Protection | Safety goggles or a face shield. | To protect eyes from dust particles and splashes. |

| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A dust respirator may be necessary if dust is generated. | To avoid inhalation of irritating dust particles. |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize risk and maintain the chemical's integrity.

Handling

-

Ventilation: Always handle 6-AQC in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Preventing Dust Formation: When handling the solid form, use procedures that avoid generating dust.[2] Grounding of equipment may be necessary to prevent static discharge, as fine dust accumulation can lead to a risk of dust explosion.[1]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly. For aqueous solutions, it is recommended to first dissolve 6-AQC in a minimal amount of a suitable organic solvent like DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C for long-term stability.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and moisture.

-

Inert Atmosphere: For optimal stability, store under an inert gas such as argon or nitrogen.

Experimental Protocols

The following section details a generalized experimental workflow for the use of 6-AQC in amino acid derivatization.

Reagent Preparation

-

AQC Reagent Solution: Prepare a stock solution of 6-AQC (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh or stored in small aliquots at -20°C, protected from light and moisture.

-

Borate Buffer: Prepare a borate buffer (e.g., 0.2 M, pH 8.8) for the derivatization reaction.

-

Quenching Solution: Prepare a quenching solution, such as a primary amine-containing solution (e.g., butylamine), to react with excess 6-AQC.

Derivatization Procedure

-

Sample Preparation: Prepare the amino acid standards or hydrolyzed sample in a suitable diluent.

-

Reaction Initiation: In a microcentrifuge tube, mix the amino acid sample with the borate buffer.

-

Addition of 6-AQC: Add the 6-AQC reagent solution to the sample mixture. The optimal molar ratio of 6-AQC to the total amino acid content should be empirically determined but is typically in excess.

-

Incubation: Vortex the mixture and incubate at room temperature for a specified time (e.g., 1-10 minutes), protected from light.

-

Quenching: Add the quenching solution to the reaction mixture to consume any unreacted 6-AQC.

-

Analysis: The derivatized sample is now ready for analysis by RP-HPLC with fluorescence detection (Excitation: ~250 nm, Emission: ~395 nm).

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Table 4: First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spills and Leaks

-

Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water.

-

Major Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., HEPA-filtered vacuum).[2] Dispose of the waste in accordance with institutional and local regulations.

Waste Disposal

All 6-AQC waste, including unused reagent, quenched reaction mixtures, and contaminated consumables (e.g., pipette tips, vials), should be collected in a clearly labeled hazardous waste container. The label should identify the contents and the associated hazards (irritant). Disposal must be handled through the institution's environmental health and safety office in compliance with all local, state, and federal regulations.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows for the safe and effective use of 6-AQC.

References

Methodological & Application

Revolutionizing Amino Acid Analysis: A Detailed UPLC-MS/MS Method Using AQC Derivatization

Abstract

This application note provides a comprehensive and robust UPLC-MS/MS method for the quantitative analysis of amino acids in various biological matrices. The protocol utilizes pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[1][2] This derivatization enhances the chromatographic retention and ionization efficiency of amino acids, enabling sensitive and selective quantification by tandem mass spectrometry.[3][4][5] The detailed experimental protocols, instrument parameters, and extensive quantitative data presented herein are intended for researchers, scientists, and drug development professionals seeking a high-throughput and reliable method for amino acid analysis.

Introduction

Amino acid analysis is a cornerstone of research in numerous fields, including metabolomics, clinical diagnostics, drug development, and food science.[1][6] The inherent challenges in analyzing amino acids, such as their high polarity and lack of a strong chromophore, necessitate derivatization to improve their analytical properties for reversed-phase liquid chromatography.[2][4] 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) has emerged as a superior derivatizing agent due to its rapid reaction, the stability of the resulting derivatives, and the reduction of side reactions.[7]

This application note details a UPLC-MS/MS method that leverages the advantages of AQC derivatization to provide a rapid, sensitive, and specific workflow for the quantification of a comprehensive panel of amino acids. The method has been validated for its performance, demonstrating excellent linearity, precision, and accuracy.

Experimental Workflow

The overall experimental workflow for the UPLC-MS/MS analysis of AQC-derivatized amino acids is depicted in the following diagram.

Detailed Experimental Protocols

Sample Preparation (Human Plasma)

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at 4°C for 15 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube without disturbing the protein pellet.

-

The supernatant is now ready for derivatization.

AQC Derivatization Protocol

This protocol is based on the widely used Waters AccQ•Tag™ Ultra derivatization chemistry.[4][8]

-

Reagent Preparation:

-

Reconstitute the AccQ•Tag Ultra Reagent powder (AQC) by adding 1.0 mL of AccQ•Tag Ultra Reagent Diluent (acetonitrile).

-

Vortex the vial for 10-20 seconds and then heat at 55°C for up to 10 minutes until the reagent is fully dissolved.[8]

-

-

Derivatization Reaction:

-

In a new vial, combine 70 µL of AccQ•Tag Ultra Borate Buffer and 10 µL of the sample supernatant (or amino acid standard).

-

Add 20 µL of the reconstituted AQC reagent to the mixture.

-

Vortex immediately for 30 seconds.

-

Incubate the vial at 55°C for 10 minutes.[9]

-

After incubation, the sample is ready for UPLC-MS/MS analysis. Derivatized samples are stable for up to one week at room temperature.[1][8]

-

The derivatization reaction of amino acids with AQC is illustrated in the following diagram.

UPLC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the UPLC-MS/MS analysis of AQC-derivatized amino acids.

Table 1: UPLC Parameters

| Parameter | Value |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 55°C |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 1 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.54 | |

| 5.74 | |

| 7.74 | |

| 8.04 | |

| 8.34 | |

| 8.64 | |

| 10.0 |

Table 2: MS/MS Parameters

| Parameter | Value |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.2 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 900 L/h |

| Cone Gas Flow | 150 L/h |

| Collision Gas | Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The developed UPLC-MS/MS method was validated for its quantitative performance. The following tables present the MRM transitions for a selection of amino acids and the method's performance characteristics.

Table 3: MRM Transitions for AQC-Derivatized Amino Acids

A key feature of AQC derivatization is the generation of a common fragment ion at m/z 171 upon collision-induced dissociation, which simplifies MRM method development.[3][10]

| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Alanine (Ala) | 260.1 | 171.1 | 20 | 15 |

| Arginine (Arg) | 445.2 | 171.1 | 35 | 25 |

| Asparagine (Asn) | 303.1 | 171.1 | 25 | 18 |

| Aspartic Acid (Asp) | 304.1 | 171.1 | 25 | 18 |

| Cysteine (Cys) | 392.1 | 171.1 | 20 | 20 |

| Glutamic Acid (Glu) | 318.1 | 171.1 | 25 | 18 |

| Glutamine (Gln) | 317.1 | 171.1 | 25 | 18 |

| Glycine (Gly) | 246.1 | 171.1 | 20 | 15 |

| Histidine (His) | 426.2 | 171.1 | 30 | 22 |

| Isoleucine (Ile) | 302.2 | 171.1 | 22 | 16 |

| Leucine (Leu) | 302.2 | 171.1 | 22 | 16 |

| Lysine (Lys) | 488.3 | 171.1 | 30 | 25 |

| Methionine (Met) | 320.1 | 171.1 | 22 | 16 |

| Phenylalanine (Phe) | 336.2 | 171.1 | 22 | 18 |

| Proline (Pro) | 286.1 | 171.1 | 25 | 20 |

| Serine (Ser) | 276.1 | 171.1 | 20 | 15 |

| Threonine (Thr) | 290.1 | 171.1 | 20 | 15 |

| Tryptophan (Trp) | 375.2 | 171.1 | 25 | 20 |

| Tyrosine (Tyr) | 352.1 | 171.1 | 25 | 18 |

| Valine (Val) | 288.2 | 171.1 | 22 | 16 |

Table 4: Method Performance Data

The method demonstrates excellent linearity over a wide concentration range and high precision and accuracy.[5][11]

| Amino Acid | Linearity Range (µM) | R² | Precision (%RSD, n=6) | Accuracy (%) |

| Alanine (Ala) | 1 - 500 | >0.998 | < 5 | 95 - 105 |

| Arginine (Arg) | 1 - 500 | >0.997 | < 6 | 94 - 106 |

| Aspartic Acid (Asp) | 1 - 500 | >0.998 | < 5 | 96 - 104 |

| Glutamic Acid (Glu) | 1 - 500 | >0.998 | < 5 | 95 - 105 |

| Leucine (Leu) | 1 - 500 | >0.999 | < 4 | 97 - 103 |

| Lysine (Lys) | 1 - 500 | >0.997 | < 6 | 93 - 107 |

| Phenylalanine (Phe) | 1 - 500 | >0.999 | < 4 | 98 - 102 |

| Proline (Pro) | 1 - 500 | >0.998 | < 5 | 96 - 104 |

| Tyrosine (Tyr) | 1 - 500 | >0.998 | < 5 | 95 - 105 |

| Valine (Val) | 1 - 500 | >0.999 | < 4 | 97 - 103 |

Conclusion

The UPLC-MS/MS method for the analysis of AQC-derivatized amino acids presented in this application note offers a rapid, sensitive, and reliable solution for the quantitative analysis of a wide range of amino acids in complex biological matrices. The detailed protocols and comprehensive data provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The robustness of the AQC derivatization chemistry, coupled with the high resolution and sensitivity of UPLC-MS/MS, makes this method highly suitable for high-throughput targeted metabolomics and other applications requiring precise amino acid quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. mz-at.de [mz-at.de]

- 3. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 7. help.waters.com [help.waters.com]

- 8. lcms.cz [lcms.cz]